Cas no 944278-22-2 ((S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride)
(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride
- (2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride
- (S)-amino({3-tert-butylbicyclo[1.1.1]pentan-1-yl})acetic acid hydrochloride
- F89984
- 944278-22-2
- BS-46711
-
- Inchi: 1S/C11H19NO2.ClH/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14;/h7H,4-6,12H2,1-3H3,(H,13,14);1H/t7-,10?,11?;/m1./s1
- InChI Key: YNRSUKIZBZAXRK-JXFYQBDTSA-N
- SMILES: Cl.OC([C@H](C12CC(C(C)(C)C)(C1)C2)N)=O
Computed Properties
- Exact Mass: 233.1182566g/mol
- Monoisotopic Mass: 233.1182566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 270
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1210731-1G |
(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
944278-22-2 | 97% | 1g |
$3105 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210731-100mg |
(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
944278-22-2 | 97% | 100mg |
$930 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210731-250mg |
(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
944278-22-2 | 97% | 250mg |
$1240 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210731-500mg |
(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride |
944278-22-2 | 97% | 500mg |
$2070 | 2024-07-21 | |
| Aaron | AR01XCJH-100mg |
(S)-2-Amino-2-(3-(Tert-Butyl)Bicyclo[1.1.1]Pentan-1-Yl)Acetic Acid Hydrochloride |
944278-22-2 | 97% | 100mg |
$857.00 | 2025-02-12 | |
| Aaron | AR01XCJH-250mg |
(S)-2-Amino-2-(3-(Tert-Butyl)Bicyclo[1.1.1]Pentan-1-Yl)Acetic Acid Hydrochloride |
944278-22-2 | 97% | 250mg |
$1143.00 | 2025-02-12 | |
| Aaron | AR01XCJH-500mg |
(S)-2-Amino-2-(3-(Tert-Butyl)Bicyclo[1.1.1]Pentan-1-Yl)Acetic Acid Hydrochloride |
944278-22-2 | 97% | 500mg |
$1905.00 | 2025-02-12 | |
| 1PlusChem | 1P01XCB5-100mg |
(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride |
944278-22-2 | 97% | 100mg |
$816.00 | 2024-04-19 | |
| 1PlusChem | 1P01XCB5-250mg |
(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride |
944278-22-2 | 97% | 250mg |
$1081.00 | 2024-04-19 | |
| 1PlusChem | 1P01XCB5-500mg |
(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride |
944278-22-2 | 97% | 500mg |
$1787.00 | 2024-04-19 |
(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on (S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride
Comprehensive Overview of (S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride (CAS No. 944278-22-2)
(S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride is a specialized chiral compound with significant applications in pharmaceutical research and organic synthesis. Its unique bicyclo[1.1.1]pentane scaffold and tert-butyl substitution make it a valuable building block for drug discovery, particularly in the development of small molecule therapeutics targeting neurological and metabolic disorders. The compound's CAS No. 944278-22-2 ensures precise identification in global chemical databases, aligning with industry standards for reproducibility and regulatory compliance.
The structural complexity of this compound, featuring a bridged bicyclic system and a chiral amino acid moiety, has garnered attention in medicinal chemistry circles. Researchers are increasingly exploring its potential as a bioisostere for aromatic rings or linear chains, a strategy that enhances drug-like properties such as solubility and metabolic stability. This aligns with current trends in fragment-based drug design (FBDD) and proteolysis-targeting chimeras (PROTACs), where rigid, three-dimensional structures are prized for their ability to modulate protein-protein interactions.
From a synthetic chemistry perspective, the bicyclo[1.1.1]pentane core presents intriguing challenges and opportunities. Recent publications highlight its utility in conformational restriction strategies, where the compound's strained geometry can lock bioactive conformations of peptide mimetics. The hydrochloride salt form (as denoted in the full chemical name) improves handling characteristics and is preferred for many API formulation workflows. These properties make it particularly relevant to researchers investigating allosteric modulators or covalent inhibitors – two hot topics in contemporary drug discovery.
The compound's chirality at the alpha-amino center adds another dimension to its utility. In the era of enantioselective synthesis and stereocontrolled pharmacodynamics, the (S)-configuration specified in the name may offer distinct biological advantages over its racemic or (R)-enantiomer counterparts. This specificity resonates with the pharmaceutical industry's growing emphasis on stereochemically pure intermediates, driven by regulatory requirements and improved therapeutic index considerations.
Analytical characterization of CAS 944278-22-2 typically involves advanced techniques like chiral HPLC, X-ray crystallography (to confirm the bicyclic structure), and NMR spectroscopy (particularly for verifying the tert-butyl proton environment). These methods address common questions from synthetic chemists regarding purity validation and structural confirmation – frequent search queries in chemical databases and research forums. The compound's stability profile also makes it suitable for high-throughput screening platforms, a key requirement in modern hit-to-lead optimization pipelines.
In the context of green chemistry initiatives, the synthetic routes to access this bicyclo[1.1.1]pentane derivative are being optimized to reduce hazardous byproducts. This aligns with the pharmaceutical industry's push toward sustainable synthetic methodologies – a topic generating substantial discussion in ACS and RSC publications. The tert-butyl group in particular offers opportunities for late-stage functionalization, a strategy that minimizes synthetic steps and improves atom economy.
From a commercial availability standpoint, (S)-2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride is typically supplied as a high-purity reference standard for research use. Its pricing and availability metrics frequently appear in chemical sourcing queries, reflecting the compound's niche but growing importance in academic and industrial settings. Proper storage conditions (often 2-8°C under inert atmosphere) and handling protocols are critical considerations that accompany its technical documentation.
The future research directions for this compound likely involve expanding its application in peptidomimetic design and exploring its physicochemical property space through systematic structure-activity relationship (SAR) studies. As computational methods like molecular docking and free energy perturbation calculations become more sophisticated, the precise steric and electronic contributions of its bicyclo[1.1.1]pentane scaffold can be better understood and exploited for rational drug design.
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